molecular formula C8H7BrO4S B2594969 3-Bromo-5-(methylsulfonyl)benzoic Acid CAS No. 1186518-98-8

3-Bromo-5-(methylsulfonyl)benzoic Acid

Cat. No. B2594969
CAS RN: 1186518-98-8
M. Wt: 279.1
InChI Key: SGQDIUIVEWBSEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-5-(methylsulfonyl)benzoic acid . The InChI code is 1S/C8H7BrO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) .

Scientific Research Applications

Synthesis and Characterization

3-Bromo-5-(methylsulfonyl)benzoic acid and its derivatives are significant in the synthesis and characterization of various chemical compounds. For instance, Zha Hui-fang (2011) demonstrated the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin through bromation, oxidation, and esterification, highlighting the method's efficiency in producing benzoic acid derivatives (Zha Hui-fang, 2011). Similarly, the synthesis, characterization, and biological activity studies of Cadmium (II) complex derived from azo ligand 2-[2-(5-Bromo Thiazolyl) Azo]-5-Dimethyl Amino Benzoic Acid were conducted to explore its potential for antibacterial and antifungal applications, revealing the compound's significant pharmacological potential (Jaber, Kyhoiesh, & Jawad, 2021).

Antioxidant Activity

The isolation and characterization of bromophenols from marine red algae, which include derivatives of 3-Bromo-5-(methylsulfonyl)benzoic acid, demonstrated these compounds' potent antioxidant activities. These findings suggest such derivatives can serve as excellent natural antioxidant sources, potentially beneficial for preventing oxidative deterioration in food and other applications (Li, Li, Gloer, & Wang, 2011).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-Bromo-5-(methylsulfonyl)benzoic acid have been explored for their potential in drug synthesis and as intermediates in the preparation of cardiotonic drugs. Lomov (2019) developed alternative approaches to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in creating Sulmazole and Isomazole, showcasing the compound's relevance in drug development processes (Lomov, 2019).

Enzyme Inhibition Studies

The novel synthesis of bromophenol derivatives, including those related to 3-Bromo-5-(methylsulfonyl)benzoic acid, has been examined for their inhibitory effects on critical enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase I and II isoenzymes. These studies indicate the potential therapeutic applications of these compounds in treating diseases where enzyme inhibition is beneficial (Bayrak et al., 2019).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-bromo-5-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQDIUIVEWBSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(methylsulfonyl)benzoic Acid

CAS RN

1186518-98-8
Record name 3-bromo-5-methanesulfonylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl 3-bromo-5-(methylsulfonyl)benzoate (0.65 g, 2.2 mmol), lithium hydroxide (0.26 g, 11 mmol), tetrahydrofuran (25 mL) and water (5 mL) was stirred at room temperature for 3 h. Water (50 mL) was added and the mixture was acidified with 1N aq. HCl to pH 2-3 and extracted with EtOAc (100 mL). The organic layer was separated, washed with brine, dried (Na2SO4), and concentrated to yield a white solid. LC-MS: 278.6 [M−1]−; 1H NMR (400 MHz, CDCl3): 8.59 (m, 1H), 8.50 (m, 1H), 8.33 (m, 1H), 3.13 (s, 3H).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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